molecular formula C11H20ClN B075372 Adamantan-1-ylmethanamine hydrochloride CAS No. 1501-98-0

Adamantan-1-ylmethanamine hydrochloride

Cat. No.: B075372
CAS No.: 1501-98-0
M. Wt: 201.73 g/mol
InChI Key: SCNHINHHYKFASL-UHFFFAOYSA-N
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Description

Adamantan-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adamantan-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of adamantane with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 60-80°C)

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acidic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to achieve the desired purity

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or peracids for oxidation reactions

    Reducing agents: Lithium aluminum hydride for reduction reactions

    Solvents: Organic solvents like dichloromethane or ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Adamantan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral drugs

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Adamantan-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:

    Amantadine: Another adamantane derivative with antiviral properties

    Memantine: Used in the treatment of Alzheimer’s disease

    Rimantadine: An antiviral drug similar to amantadine

Properties

IUPAC Name

1-adamantylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11;/h8-10H,1-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNHINHHYKFASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485179
Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-98-0
Record name 1501-98-0
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Record name 1-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name adamantan-1-ylmethanamine hydrochloride
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